molecular formula C11H14O3 B3210715 2,6-Diethoxybenzaldehyde CAS No. 107694-28-0

2,6-Diethoxybenzaldehyde

Cat. No.: B3210715
CAS No.: 107694-28-0
M. Wt: 194.23 g/mol
InChI Key: CUUREIYEOSIMDQ-UHFFFAOYSA-N
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Description

2,6-Diethoxybenzaldehyde is an organic compound with the molecular formula C11H14O3. It is a derivative of benzaldehyde, where two ethoxy groups are substituted at the 2 and 6 positions of the benzene ring. This compound is used in various chemical syntheses and has applications in scientific research.

Scientific Research Applications

2,6-Diethoxybenzaldehyde is used in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: In the study of enzyme-catalyzed reactions involving aldehydes.

    Medicine: As a precursor in the synthesis of pharmaceutical compounds.

    Industry: In the production of fragrances and flavoring agents.

Safety and Hazards

2,6-Diethoxybenzaldehyde is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . It is also classified as a combustible solid .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,6-Diethoxybenzaldehyde can be synthesized through the ethylation of 2,6-dihydroxybenzaldehyde. The reaction typically involves the use of ethyl iodide and a base such as potassium carbonate in a suitable solvent like acetone. The reaction is carried out under reflux conditions to ensure complete ethylation.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The product is then purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

2,6-Diethoxybenzaldehyde undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 2,6-diethoxybenzoic acid using oxidizing agents like potassium permanganate.

    Reduction: Reduction of this compound can yield 2,6-diethoxybenzyl alcohol using reducing agents such as sodium borohydride.

    Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: 2,6-Diethoxybenzoic acid.

    Reduction: 2,6-Diethoxybenzyl alcohol.

    Substitution: Various substituted benzaldehydes depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2,6-Diethoxybenzaldehyde involves its reactivity as an aldehyde. It can form Schiff bases with amines, which are important intermediates in organic synthesis. The ethoxy groups influence the reactivity of the aldehyde group by donating electron density through resonance, making it less electrophilic compared to benzaldehyde.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dimethoxybenzaldehyde: Similar structure but with methoxy groups instead of ethoxy groups.

    2,6-Dihydroxybenzaldehyde: The precursor for the synthesis of 2,6-Diethoxybenzaldehyde.

    2,6-Dichlorobenzaldehyde: Similar structure but with chlorine atoms instead of ethoxy groups.

Uniqueness

This compound is unique due to the presence of ethoxy groups, which provide different steric and electronic properties compared to methoxy or hydroxy groups. This uniqueness makes it valuable in specific synthetic applications where these properties are advantageous.

Properties

IUPAC Name

2,6-diethoxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-3-13-10-6-5-7-11(14-4-2)9(10)8-12/h5-8H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUUREIYEOSIMDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC=C1)OCC)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701312821
Record name 2,6-Diethoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701312821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107694-28-0
Record name 2,6-Diethoxybenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=107694-28-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Diethoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701312821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of commercially available (2,6-diethoxyphenyl)methanol (500 mg; 2.47 mmol) in anh. CHCl3 (10 ml) was treated with MnO2 (3.342 g; 34.60 mmol), and the resulting mixture was heated to 50° C., under nitrogen, for 20 h. After cooling to rt, the resulting reaction mixture was filtered over celite, and the separated solids were washed with DCM. The filtrate was concentrated to dryness under reduced pressure giving 2,6-diethoxybenzaldehyde as a colorless solid. LC-MS (conditions D): tR=0.89 min.; [M+H]+: 194.99 g/mol.
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
3.342 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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